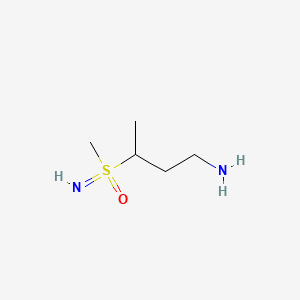
(4-aminobutan-2-yl)(imino)methyl-lambda6-sulfanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Aminobutan-2-yl)(imino)methyl-lambda6-sulfanone, also known as 4-ABIN-L6-S, is a type of organic compound that is used in scientific research. It is a versatile molecule that is used for a variety of purposes in the laboratory, including as a synthetic reagent, a ligand for metal complexes, and as a catalyst for organic reactions. 4-ABIN-L6-S has a number of unique properties that make it an attractive choice for use in a variety of scientific research applications.
科学研究应用
(4-aminobutan-2-yl)(imino)methyl-lambda6-sulfanone has been used in a variety of scientific research applications. It has been used as a synthetic reagent for the synthesis of organic compounds, as a ligand for metal complexes, and as a catalyst for organic reactions. Additionally, it has been used as a building block for the synthesis of novel organic compounds, such as polymers, dyes, and pharmaceuticals. It has also been used in the study of enzyme catalysis and in the development of new catalysts.
作用机制
The mechanism of action of (4-aminobutan-2-yl)(imino)methyl-lambda6-sulfanone is complex and not fully understood. It is believed to act as a chelating agent, binding to metal ions and forming stable complexes. It is also believed to act as a Lewis acid, which is a type of molecule that can donate electrons to other molecules. Additionally, it is believed to act as an electron donor, donating electrons to other molecules, and as an electron acceptor, accepting electrons from other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4-aminobutan-2-yl)(imino)methyl-lambda6-sulfanone are not fully understood. However, it has been shown to have an inhibitory effect on the activity of enzymes involved in the metabolism of drugs, as well as the activity of enzymes involved in the metabolism of lipids. Additionally, it has been shown to have an inhibitory effect on the activity of enzymes involved in the metabolism of carbohydrates.
实验室实验的优点和局限性
The use of (4-aminobutan-2-yl)(imino)methyl-lambda6-sulfanone in laboratory experiments has a number of advantages. It is a relatively inexpensive reagent, and it is relatively easy to synthesize. Additionally, it is a versatile molecule that can be used in a variety of scientific research applications. However, there are a few limitations to the use of (4-aminobutan-2-yl)(imino)methyl-lambda6-sulfanone in laboratory experiments. It is not very stable and can decompose when exposed to light or heat. Additionally, it can react with other molecules and may interfere with the results of experiments.
未来方向
There are a number of potential future directions for the use of (4-aminobutan-2-yl)(imino)methyl-lambda6-sulfanone in scientific research. It could be used in the development of new catalysts for organic reactions. It could also be used in the study of enzyme catalysis and in the development of new drugs and pharmaceuticals. Additionally, it could be used in the development of new materials, such as polymers and dyes. Finally, it could be used in the study of biological processes, such as the metabolism of drugs, lipids, and carbohydrates.
合成方法
(4-aminobutan-2-yl)(imino)methyl-lambda6-sulfanone can be synthesized in a variety of ways, including through the use of an aldol-type condensation reaction. This reaction involves the reaction of two aldehydes, such as acetaldehyde and formaldehyde, in the presence of a base such as sodium hydroxide. The reaction results in the formation of a β-hydroxyaldehyde, which is then reacted with a sulfonyl chloride to form (4-aminobutan-2-yl)(imino)methyl-lambda6-sulfanone. Other methods of synthesis include the use of a Grignard reaction, as well as the use of a palladium-catalyzed reaction.
属性
IUPAC Name |
3-(methylsulfonimidoyl)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2OS/c1-5(3-4-6)9(2,7)8/h5,7H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVCMIHYQKNAKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)S(=N)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2OS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.25 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Aminobutan-2-yl)(imino)methyl-lambda6-sulfanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


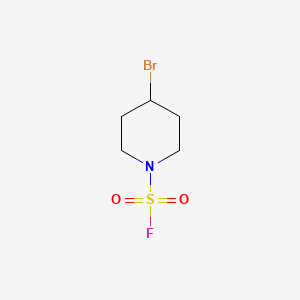
![N-[(1-aminocyclohexyl)methyl]-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6605279.png)
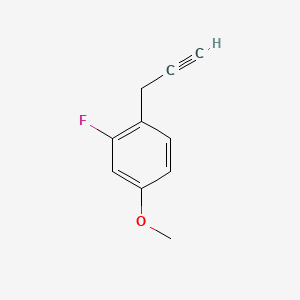
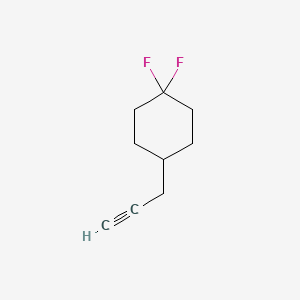
![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B6605297.png)
![tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate](/img/structure/B6605299.png)
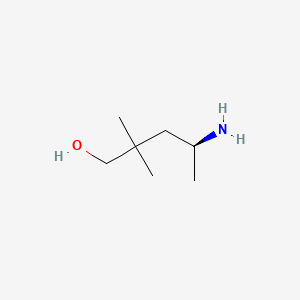
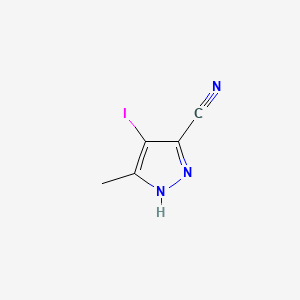
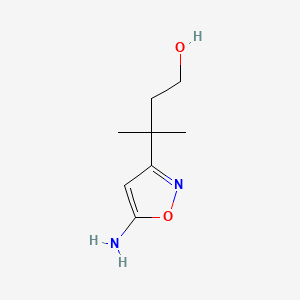
![2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}-N-[14-({6-[5-(trifluoromethoxy)-1H-1,3-benzodiazol-2-yl]pyridin-3-yl}oxy)-12-[2-({6-[5-(trifluoromethoxy)-1H-1,3-benzodiazol-2-yl]pyridin-3-yl}oxy)ethyl]-3,6,9-trioxa-12-azatetradecan-1-yl]acetamide](/img/structure/B6605334.png)
![tert-butyl 2-ethynyl-7-oxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B6605340.png)
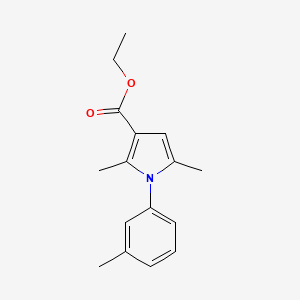
![2-{3-[5-chloro-2-(oxolan-3-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine](/img/structure/B6605346.png)